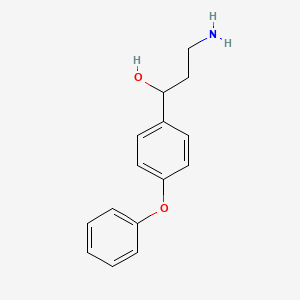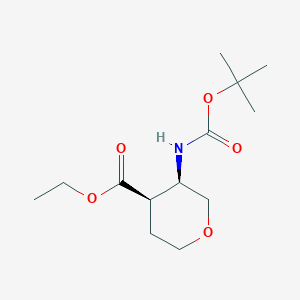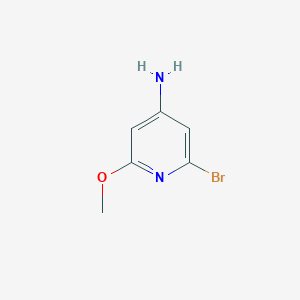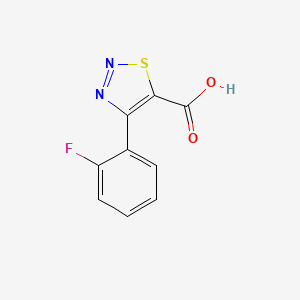
4-(2-フルオロフェニル)-1,2,3-チアジアゾール-5-カルボン酸
概要
説明
The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” contains several functional groups. The “4-(2-Fluorophenyl)” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon. The “1,2,3-thiadiazole” is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom. The “5-carboxylic acid” indicates a carboxylic acid group attached to the fifth carbon of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the phenyl ring would likely result in a planar structure, while the electronegative fluorine atom and the polar carboxylic acid group could introduce some interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .科学的研究の応用
有機半導体
4-(2-フルオロフェニル)-1,2,3-チアジアゾール-5-カルボン酸のようなチオフェン誘導体は、有機半導体の開発において非常に重要です。これらの化合物は、高性能有機電界効果トランジスタ(OFET)に不可欠な優れた電荷キャリア移動度で知られています。フルオロフェニル基の組み込みは、電子吸引性のために半導体の性能を向上させる可能性があり、材料の電気的特性を向上させることができます .
OLED製造
有機発光ダイオード(OLED)の分野では、チオフェン系分子は、電流を流すと電気を通し、光を放出できるため、コアコンポーネントとして役立ちます。4-(2-フルオロフェニル)-1,2,3-チアジアゾール-5-カルボン酸の特定の構造は、より高い輝度と色純度を持つ、より効率的なOLEDを作成するために使用できる可能性があります .
腐食防止剤
チオフェン誘導体の産業用途は、腐食防止剤としての使用にまで及びます。チオフェン化合物の分子構造により、金属表面に保護層を形成することができ、酸化や腐食を防ぎます。化合物中のフルオロフェニル基は、腐食性要素に対するより堅牢なバリアを提供することにより、この特性を強化できる可能性があります .
薬理学的特性
チオフェン誘導体は、幅広い薬理学的特性を示します。それらは、潜在的な抗がん剤、抗炎症剤、抗菌剤、降圧剤、および抗アテローム性硬化症効果について研究されています。問題の特定の誘導体は、改善された効力と副作用の軽減を備えた新しい薬剤の開発につながる可能性があります .
生物活性化合物の合成
生物活性化合物の合成には、多くの場合、チオフェン誘導体が重要な中間体として含まれます。4-(2-フルオロフェニル)基は、さまざまな生物学的標的に作用する能力を活用した創薬のための標的分子を作成するのに特に役立つ可能性があります .
材料科学
材料科学では、チオフェン誘導体は、熱安定性や電子特性などの独自の特性のために利用されています。それらは、センサー、太陽電池、電子機器など、さまざまな用途向けの高度な材料を作成する上で不可欠です。4-(2-フルオロフェニル)-1,2,3-チアジアゾール-5-カルボン酸の特定の電子特性は、優れた性能を持つ材料の開発に役立つ可能性があります .
作用機序
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of arachidonic acid metabolites.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and lipoxygenase (LOX). 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
The use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it can be synthesized using a variety of methods, which makes it a useful intermediate in the synthesis of a variety of compounds. However, there are some limitations to the use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound and is sensitive to light and air. Additionally, it can be toxic in high concentrations.
将来の方向性
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has potential applications in a variety of fields, including medicine, biochemistry, and materials science. It can be used to study the structure-activity relationships of drugs and to synthesize a variety of compounds, including drugs and other biologically active molecules. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used in the synthesis of polymers and other materials. Furthermore, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used to study the biochemical and physiological effects of compounds and to develop new drugs and treatments for various diseases.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Always refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .
特性
IUPAC Name |
4-(2-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKNRZOEXFLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



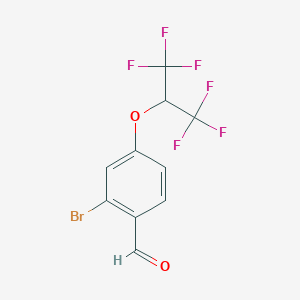
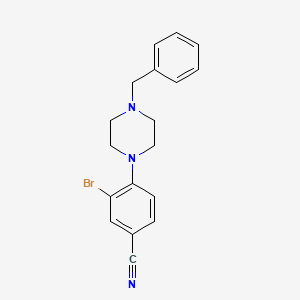
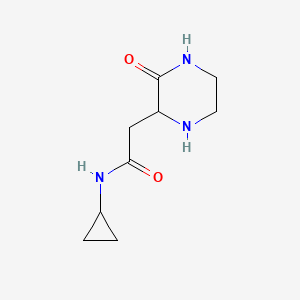
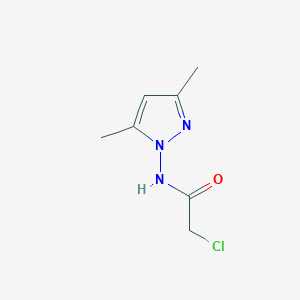

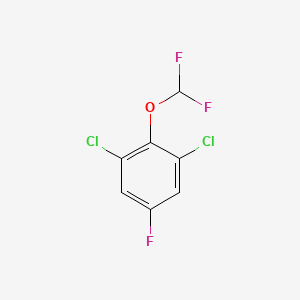
![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)
